ethyl {2-[(4-phenoxybutanoyl)amino]-1,3-thiazol-4-yl}acetate
Description
Ethyl {2-[(4-phenoxybutanoyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound that features a thiazole ring, a phenoxybutanoyl group, and an ethyl acetate moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
ethyl 2-[2-(4-phenoxybutanoylamino)-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-22-16(21)11-13-12-24-17(18-13)19-15(20)9-6-10-23-14-7-4-3-5-8-14/h3-5,7-8,12H,2,6,9-11H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKSATKHZVVMIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {2-[(4-phenoxybutanoyl)amino]-1,3-thiazol-4-yl}acetate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenoxybutanoyl Group: This step involves the acylation of the thiazole ring with 4-phenoxybutanoyl chloride in the presence of a base like pyridine.
Esterification: The final step is the esterification of the resulting compound with ethyl acetate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to optimize reaction times and yields. Continuous-flow systems allow for better control over reaction conditions and can lead to higher purity and selectivity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[(4-phenoxybutanoyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenoxybutanoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl {2-[(4-phenoxybutanoyl)amino]-1,3-thiazol-4-yl}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and antiviral activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl {2-[(4-phenoxybutanoyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with cellular pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-[(4-chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid share a similar thiazole ring structure.
Thiophene Derivatives: Thiophene-based compounds also exhibit similar biological activities and are used in various applications.
Indole Derivatives: Indole-based compounds are another class of heterocyclic compounds with diverse biological activities.
Uniqueness
Ethyl {2-[(4-phenoxybutanoyl)amino]-1,3-thiazol-4-yl}acetate is unique due to its specific combination of functional groups, which confer a distinct set of chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
